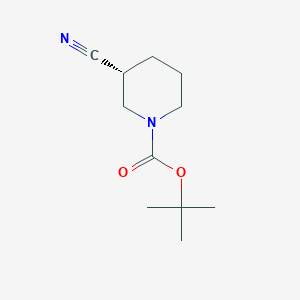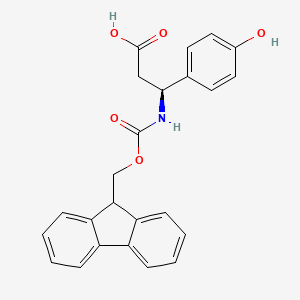
Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid
描述
“Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid” is a complex organic compound. It contains an Fmoc (Fluorenylmethyloxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect the amine group . The “(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid” part of the molecule indicates that it contains an amino acid with a hydroxyphenyl side chain .
Chemical Reactions Analysis
The Fmoc protecting group can be removed under mildly basic conditions, such as treatment with piperidine, to reveal the free amine group . This is a common step in peptide synthesis, allowing the amino acid to react with the next amino acid in the sequence. The specific chemical reactions involving “Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid” would depend on its role in the synthesis of a particular peptide.
科学研究应用
Peptide Synthesis and Modification
Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is a crucial building block in the synthesis of peptide amides and various peptidomimetics. Its utility is demonstrated in the solid phase synthesis of peptide amides utilizing a modified benzhydrylamine as a handle reagent. This method facilitates the preparation of C-terminal amide peptides, highlighting the versatility of Fmoc-based solid phase peptide synthesis (SPPS) for creating complex peptide structures. This approach is particularly recommended for its efficiency in cleaving peptides from the resin, using thioanisole-mediated trimethylsilyl bromide in trifluoroacetic acid (Funakoshi et al., 1988).
Self-assembly and Material Fabrication
Fmoc-modified amino acids and short peptides exhibit significant self-assembly properties, laying the foundation for the fabrication of functional materials. These molecules, endowed with the Fmoc group's hydrophobicity and aromaticity, foster the assembly of bio-inspired building blocks. Their application spans across various fields including cell cultivation, bio-templating, and drug delivery systems. This comprehensive understanding of Fmoc-modified biomolecules underscores their potential in creating innovative materials with therapeutic, catalytic, and antibacterial properties (Tao et al., 2016).
Hydrogel Formation and Biomedical Applications
The capacity of Fmoc-protected phenylalanine derivatives for hydrogel formation through self-assembly is of paramount interest for biomedical research. Fluorinated derivatives of Fmoc-phenylalanine, such as pentafluorophenylalanine, exhibit this property, forming hydrogels that are applicable in drug delivery and tissue engineering. Modifications at the C-terminal significantly impact the self-assembly and hydrogelation behavior, with variations in solvent pH affecting the charge state of terminal groups and, consequently, the rigidity of the hydrogels formed. This reveals the intricate relationship between monomer structure, self-assembly, and the resultant material properties, providing insight into the design of amino acid-based low molecular weight hydrogelators (Ryan et al., 2011).
Antibacterial Hydrogels
Innovative antibacterial hydrogelators, synthesized from Fmoc amino acid/peptides functionalized cationic amphiphiles, showcase the antimicrobial potential of Fmoc-based materials. These hydrogelators leverage the cell membrane penetration properties of pyridinium-based amphiphiles, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The design and structural modification of these molecules allow for the architectural dependence on their gelation ability, offering a new class of antibacterial agents for medical and environmental applications (Debnath et al., 2010).
安全和危害
The safety and hazards associated with “Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid” would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions. Unfortunately, specific safety data for this compound is not available in the sources I have access to .
未来方向
属性
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)22(13-23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJELJMCALKYCRN-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601136062 | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601136062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid | |
CAS RN |
501015-33-4 | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501015-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601136062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



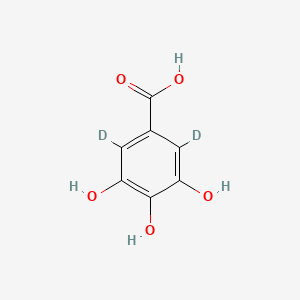
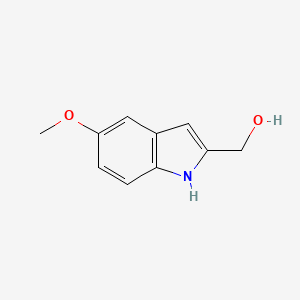
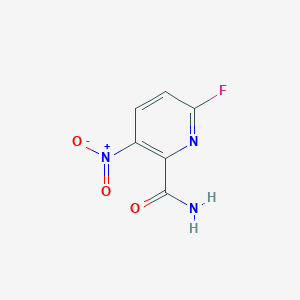
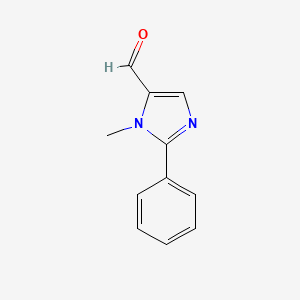
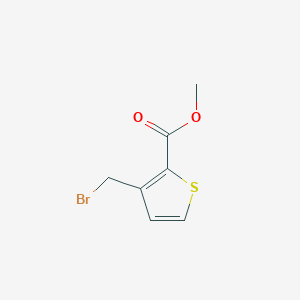
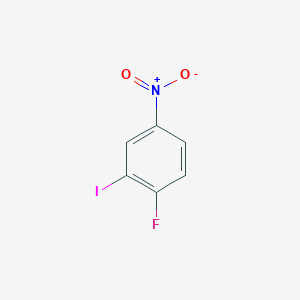
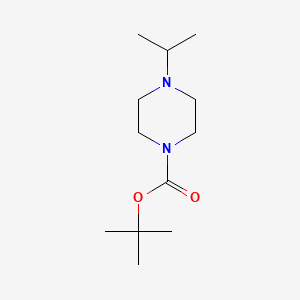
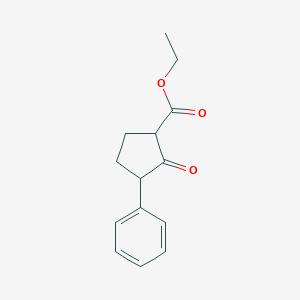
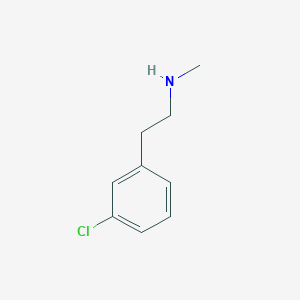

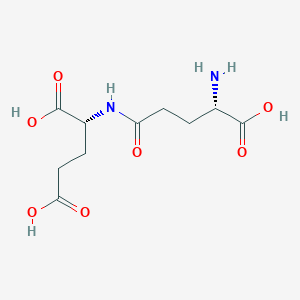
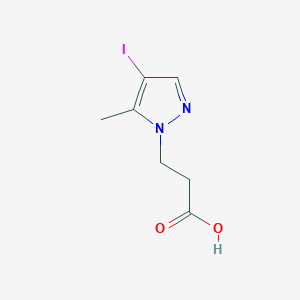
![[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1337187.png)
